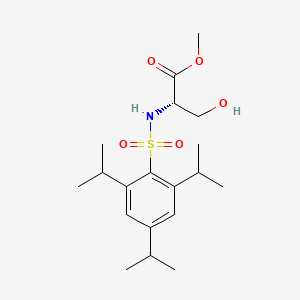
(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a sulfonamide group attached to a triisopropylphenyl ring, and a hydroxy group on a propanoate backbone. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-triisopropylbenzenesulfonyl chloride and (S)-methyl 3-hydroxypropanoate.
Formation of Sulfonamide: The sulfonyl chloride reacts with an amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Esterification: The hydroxy group of (S)-methyl 3-hydroxypropanoate is esterified using a suitable esterification reagent like methanol in the presence of an acid catalyst such as sulfuric acid.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize waste.
Continuous Flow Chemistry: This method can be employed to enhance the efficiency and scalability of the synthesis.
Automated Purification Systems: Industrial setups often use automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), primary amines (RNH2).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
®-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate: The enantiomer of the compound, differing in its stereochemistry.
Methyl 3-hydroxy-2-(phenylsulfonamido)propanoate: Lacks the triisopropyl groups, resulting in different steric and electronic properties.
Ethyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is unique due to its specific stereochemistry and the presence of bulky triisopropyl groups, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVGAOZBSSSTDW-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CO)C(=O)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
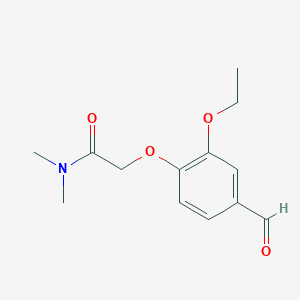
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2835878.png)
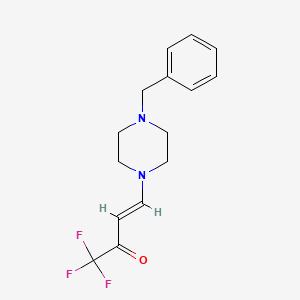
![3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2835882.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2835885.png)

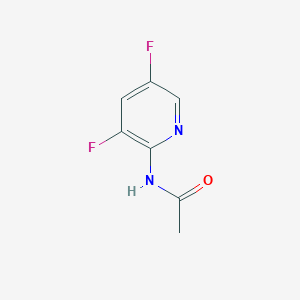
![2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B2835888.png)
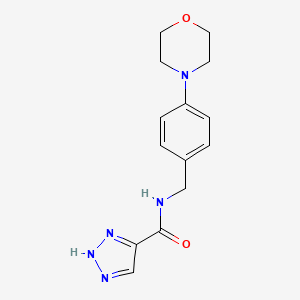
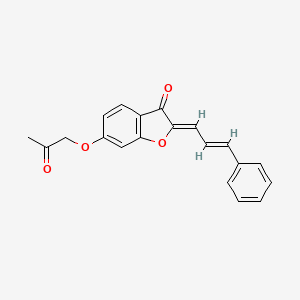
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2835892.png)
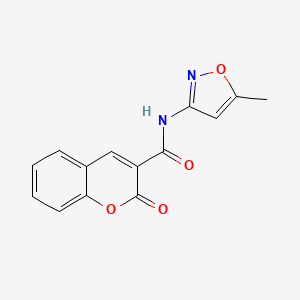
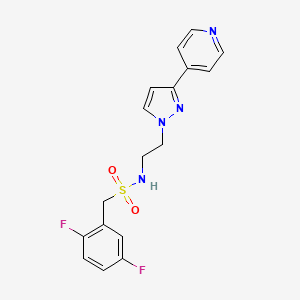
![2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2835895.png)
